
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of hexanoic acid, featuring a methyl group and a methylamino group attached to the carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexanoic acid.
Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Using automated reactors to handle large volumes of starting materials and reagents.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Crystallization: The final product is often purified by crystallization from an appropriate solvent to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by affecting the activity of neurotransmitters or other signaling molecules.
類似化合物との比較
Similar Compounds
®-3-amino-5-methyl-hexanoic acid: A similar compound with an amino group instead of a methylamino group.
(S)-3-amino-4-methyl-pentanoic acid: Another related compound with a different carbon chain length and configuration.
Uniqueness
Structural Differences: The presence of the methylamino group and the specific (3R) configuration make (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride unique.
Functional Properties: These structural differences can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
(3R)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m1./s1 |
InChIキー |
FQUDUTNJFGEMPC-OGFXRTJISA-N |
異性体SMILES |
CC(C)C[C@H](CC(=O)O)NC.Cl |
正規SMILES |
CC(C)CC(CC(=O)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



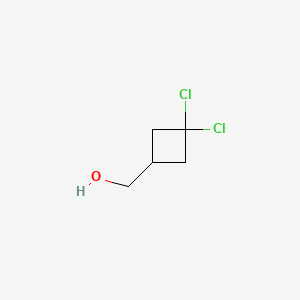
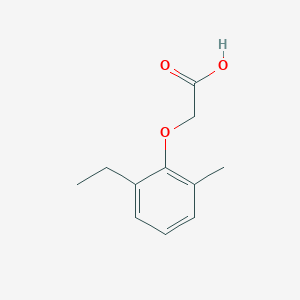
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
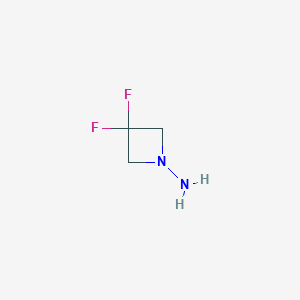
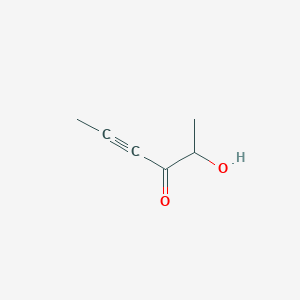

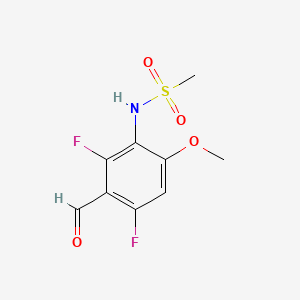
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
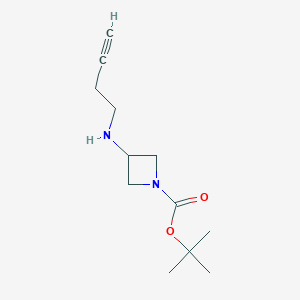
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
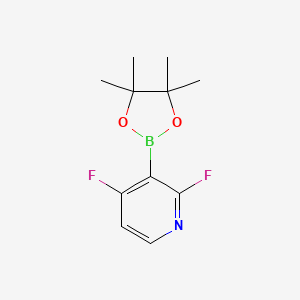
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)

